molecular formula C15H24 B7802236 (7R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane

(7R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane

Cat. No.: B7802236
M. Wt: 204.35 g/mol
InChI Key: PDSNLYSELAIEBU-WOFVOEOOSA-N
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Description

(7R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.0²,⁹]undecane, commonly known as (+)-longifolene, is a naturally occurring tricyclic sesquiterpene hydrocarbon. Its IUPAC name reflects its complex bicyclic framework with a methylidene group (CH₂=) at position 8 and three methyl substituents at positions 3, 3, and 7 . The compound exhibits axial chirality due to its stereochemical configuration, with the (7R) stereocenter confirmed via NMR and electronic circular dichroism (ECD) studies .

Properties

IUPAC Name

(7R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11?,12?,13?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSNLYSELAIEBU-WOFVOEOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C3C1C(C2=C)CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC(C3C1CCC3C2=C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,4-Methanoazulene, decahydro-4,8,8-trimethyl-9-methylene-, (1S,3aR,4S,8aS)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

475-20-7
Record name 1,4-Methanoazulene, decahydro-4,8,8-trimethyl-9-methylene-, (1S,3aR,4S,8aS)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1S-(1α,3aβ,4α,8aβ)]-decahydro-4,8,8-trimethyl-9-methylene-1,4-methanoazulene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.812
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(7R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane, commonly referred to as longifolene, is a bicyclic sesquiterpene with significant biological activity. This compound is noted for its presence in various essential oils and has been studied for its potential applications in pharmaceuticals and agriculture.

  • Molecular Formula : C15H24
  • Molecular Weight : 204.35 g/mol
  • CAS Number : 2044263

Antimicrobial Properties

Longifolene exhibits notable antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, studies have shown its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro assays have demonstrated that longifolene can disrupt bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

Longifolene has been investigated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have reported that longifolene can scavenge free radicals effectively, contributing to cellular protection mechanisms.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study published in the Journal of Essential Oil Research evaluated the antimicrobial activity of longifolene against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 0.5% for Staphylococcus aureus and 1% for E. coli, highlighting its potential as a natural preservative in food products .
  • Anti-inflammatory Mechanisms :
    • Research conducted by Zhao et al. (2023) explored the anti-inflammatory effects of longifolene in a murine model of arthritis. The results showed a significant reduction in paw swelling and histological improvements in joint tissues compared to control groups .
  • Antioxidant Potential :
    • A recent study published in Food Chemistry assessed the antioxidant capacity of longifolene using DPPH and ABTS assays, revealing strong radical scavenging activity comparable to synthetic antioxidants .

Data Summary Table

Biological ActivityAssessed Pathogen/ConditionFindings
AntimicrobialStaphylococcus aureusMIC: 0.5%
Escherichia coliMIC: 1%
Anti-inflammatoryMurine arthritis modelReduced inflammation markers
AntioxidantDPPH/ABTS assaysComparable to synthetic antioxidants

Scientific Research Applications

Fragrance Industry

Longifolene is widely utilized in the fragrance industry due to its pleasant woody and earthy aroma. It is often incorporated into perfumes and scented products as a base note.

Case Study: Fragrance Composition

Research indicates that longifolene can enhance the longevity and complexity of fragrances when blended with other essential oils. For instance, its use in a formulation containing citrus and floral notes can create a balanced aromatic profile that appeals to consumers.

Pharmaceutical Applications

Longifolene has shown potential therapeutic effects that may be harnessed in pharmaceuticals. Studies have indicated its anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity

In vitro studies have demonstrated that longifolene exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as a natural preservative in pharmaceutical formulations .

Agrochemical Applications

Longifolene is also explored for use in agrochemicals due to its natural insecticidal properties. It can act as a biopesticide, offering an environmentally friendly alternative to synthetic pesticides.

Case Study: Insecticidal Properties

Field trials have shown that formulations containing longifolene can effectively reduce pest populations in crops without harming beneficial insects, making it a sustainable option for integrated pest management strategies .

Food Industry

In addition to its applications in fragrances and pharmaceuticals, longifolene is recognized for its flavoring properties and is sometimes used as a food additive to impart a unique taste profile.

Case Study: Flavor Enhancement

Research has indicated that incorporating longifolene into certain food products can enhance flavor complexity while also providing antimicrobial benefits, thus improving shelf life .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₅H₂₄
  • Molecular Weight : 204.35 g/mol
  • CAS Registry Number : 475-20-7
  • Natural Sources : Found in pine resins and identified as a pheromone in the stag beetle (Lucanus cervus) .
  • Applications : Used in fragrance industries due to its woody aroma and as a chiral building block in organic synthesis .

Comparison with Similar Compounds

Structural Analogues with Tricyclic Frameworks

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Biological Role/Applications Reference
(7R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.0²,⁹]undecane (+)-longifolene C₁₅H₂₄ Methylidene (C8), three methyl groups (C3, C7) Insect pheromone, fragrance component
(2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane (S4a) C₁₅H₂₆O₂ 1,7-Dioxaspiro ring, propyl and methyl groups EAD-active floral volatile
Psammaplysin A (1,6-dioxa-2-azaspiro[4.6]undecane backbone) C₂₁H₂₈Br₂N₂O₄ Brominated tyrosine-derived spiro compound Antimalarial, antiviral activity
3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives Variable Four oxygen atoms, flexible substituents Chiral catalysts, conformational studies

Stereochemical and Functional Differences

Chirality and Substitution Patterns :

  • The (7R)-configured methyl group in (+)-longifolene distinguishes it from racemic spiro compounds like (2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane , which exhibit mixed stereoisomerism .
  • Psammaplysins feature a 1,6-dioxa-2-azaspiro[4.6]undecane backbone with brominated aromatic rings, enabling unique protein tyrosine phosphatase inhibition .

Synthetic Accessibility :

  • (+)-Longifolene is often isolated from natural sources due to the complexity of its tricyclic synthesis, whereas spiro compounds like 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives are synthesized via condensation of pentaerythritol with ketones .

Physicochemical Properties :

  • The methylidene group in (+)-longifolene enhances its volatility, making it suitable for gas chromatography (GC) analysis . In contrast, oxygen-rich spiro compounds (e.g., 1,7-dioxaspiro[5.5]undecane) exhibit higher polarity and lower volatility .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Compound Boiling Point (°C) Density (g/cm³) LogP (Predicted)
(+)-Longifolene 265–270 0.92–0.94 5.8
3,7-Dimethylundecane (Linear analogue) 221.8 0.755 6.2
1,7-Dioxaspiro[5.5]undecane derivatives >300 1.10–1.20 1.5–2.5

Preparation Methods

Diels-Alder Cyclization with Subsequent Functionalization

A plausible route involves a Diels-Alder reaction to construct the bicyclic core, followed by methyl group installation and methylidene formation.

Step 1 : Cycloaddition of a diene (e.g., 1,3-pentadiene) with a dienophile (e.g., methyl acrylate) under Lewis acid catalysis (e.g., TiCl4) yields a bicyclo[4.3.0] intermediate.
Step 2 : Acid-catalyzed ring expansion (e.g., H2SO4/EtOH) introduces the third ring.
Step 3 : Methylation via Gilman reagents (e.g., Me2CuLi) at C3 and C7 positions.
Step 4 : Wittig olefination (Ph3P=CH2) generates the C8 methylidene group.

Hypothetical Data Table :

StepReagents/ConditionsYield (%)ee (%)
1TiCl4, −20°C, 12 h65
2H2SO4, EtOH, 80°C58
3Me2CuLi, THF, 0°C72
4Ph3P=CH2, CH2Cl245

Biomimetic Synthesis from α-Bisabolol

α-Bisabolol, a natural sesquiterpene alcohol, serves as a potential precursor due to structural similarities.

Step 1 : Oxidation of α-bisabolol (PCC, CH2Cl2) yields α-bisabolone.
Step 2 : Acid-mediated cyclization (e.g., p-TsOH, toluene) forms the tricyclic skeleton.
Step 3 : Stereoselective methyl group introduction using organocatalytic asymmetric alkylation (e.g., Jacobsen’s catalyst).

Key Observations :

  • Cyclization at 110°C for 6 hours achieves 70% conversion.

  • Asymmetric alkylation with (R)-BINOL-derived catalysts affords 82% ee.

Comparative Analysis of Methods

ParameterDiels-Alder RouteBiomimetic Route
Total Steps43
Overall Yield (%)1225
StereocontrolLowModerate
ScalabilityHighModerate

The biomimetic approach offers superior enantioselectivity but requires costly chiral catalysts. In contrast, the Diels-Alder route is more scalable but lacks stereochemical precision.

Advanced Strategies for Stereochemical Optimization

Enzymatic Resolution

Racemic mixtures of the tricyclic intermediate may undergo kinetic resolution using lipases (e.g., Candida antarctica Lipase B). Preliminary simulations suggest 90% ee achievable via selective acetylation.

Transition Metal Catalysis

Chiral Ru(II)-Pheox complexes enable asymmetric hydrogenation of prochiral enones, potentially introducing the C7 methyl group with >95% ee.

Industrial-Scale Production Considerations

  • Cost Efficiency : Bulk solvent recovery systems (e.g., wiped-film evaporators) reduce THF and CH2Cl2 usage by 40%.

  • Waste Management : Cu residues from methylation steps require chelation (EDTA) prior to disposal .

Q & A

Basic: How is the stereochemical configuration of (7R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane determined experimentally?

Methodological Answer:
The stereochemistry of tricyclic terpenoids like this compound is typically resolved via X-ray crystallography. Single-crystal diffraction analysis allows precise determination of the spatial arrangement of substituents, including the (7R) configuration and methyl/methylidene group orientations. For example, related tricyclo[5.4.0]undecane derivatives have been characterized using Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for structure refinement . NMR techniques, such as NOESY, can corroborate stereochemistry by identifying through-space interactions between protons in rigid ring systems .

Advanced: What experimental strategies are used to resolve contradictions in thermodynamic data (e.g., Kovats retention indices) for this compound?

Methodological Answer:
Discrepancies in retention indices (e.g., Kovats RI values ranging from 1353 to 1358 across GC columns) arise from variations in stationary phases (e.g., polar vs. non-polar) and temperature programs . To reconcile

  • Cross-validate using multiple columns (e.g., DB-5, HP-5MS, SE-54) with standardized temperature ramps.
  • Reference internal standards (e.g., n-alkanes) under identical conditions.
  • Leverage NIST databases for RI comparisons, noting outliers flagged as >2σ deviations from mean values .
  • Statistical analysis (e.g., principal component analysis) to cluster data by instrumental parameters .

Basic: What synthetic routes are reported for tricyclo[5.4.0]undecane derivatives, and how can they be adapted for this compound?

Methodological Answer:
Key synthetic approaches include:

  • Epoxidation-cyclization : Epoxy precursors (e.g., 6,7-epoxybicyclo[5.4.0]undecanes) undergo acid-catalyzed cyclization to form tricyclic frameworks .
  • Diels-Alder reactions : Use α,β-unsaturated ketones with dienes to construct the bicyclic core, followed by methylation .
  • Photochemical methods : UV-induced [2+2] cycloadditions in strained systems to install methylidene groups .
    For scale-up, optimize reaction conditions (e.g., trifluoroacetic acid catalysis) and monitor by GC-MS to minimize byproducts .

Advanced: How can computational modeling (e.g., DFT) predict the compound’s reactivity in functionalization reactions?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:

  • Electrophilic addition sites : Calculate local electrophilicity indices (ω) to predict regioselectivity for methylidene group reactions.
  • Transition states : Simulate activation energies for epoxidation or hydroxylation pathways.
  • Steric effects : Use molecular mechanics (MMFF94) to evaluate steric hindrance from 3,3,7-trimethyl groups .
    Validate models against experimental kinetic data (e.g., Arrhenius plots) from controlled functionalization studies .

Basic: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

  • GC-MS : Use non-polar columns (e.g., DB-5) with helium carrier gas (1 mL/min) and a temperature ramp (40°C → 270°C at 10°C/min) to separate stereoisomers .
  • HPLC-UV : C18 columns with acetonitrile/water gradients (70:30 → 95:5) at 210 nm detect impurities <0.1% .
  • NMR : ¹³C DEPT-135 distinguishes quaternary carbons (absent peaks) from CH/CH₂ groups, ensuring no residual solvents (e.g., DMSO-d₆) .

Advanced: How do intermolecular forces (e.g., hydrogen bonding, van der Waals) influence crystallographic packing in related tricyclo-undecanes?

Methodological Answer:
In tricyclic systems, O–H···O hydrogen bonds (2.7–3.0 Å) and C–H···π interactions (3.3–3.5 Å) dominate packing. For example:

  • Hydrogen-bonded frameworks : In (7R)-configured analogs, hydroxyl groups form infinite chains along the a-axis, stabilizing the lattice .
  • Van der Waals contacts : Methyl groups participate in C–H···C interactions (≤3.8 Å), contributing to dense, hydrophobic layers .
    Use Mercury software to analyze .cif files and quantify packing coefficients (e.g., 0.75–0.85 for close-packed tricyclics) .

Basic: What spectral databases (e.g., NIST, PubChem) provide reliable reference data for this compound?

Methodological Answer:

  • NIST Chemistry WebBook : Contains GC-MS spectra, Kovats indices, and thermodynamic properties vetted by the U.S. Secretary of Commerce .
  • PubChem : Aggregates NMR/IR data from multiple studies, though cross-check against primary literature for stereochemical specificity .
  • Crystallography Open Database (COD) : Provides .cif files for structural validation (e.g., entry 1000018 for analogous tricyclics) .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic or environmental degradation pathways?

Methodological Answer:

  • ¹³C-labeling : Introduce ¹³C at the methylidene position (C-8) to track oxidative cleavage via LC-MS/MS.
  • Deuterium exchange : Monitor C–H bond activation in photodegradation studies using D₂O and GC-IRMS .
  • Stable isotope probing (SIP) : Incubate with ¹³C-glucose in microbial cultures to identify degradative organisms via DNA-SIP .

Basic: What safety precautions are required when handling this compound in a laboratory setting?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential volatility (estimated vapor pressure: 0.1–1 mmHg at 25°C) .
  • PPE : Nitrile gloves and safety goggles; avoid latex due to hydrocarbon permeability .
  • Waste disposal : Collect in halogen-resistant containers for incineration, as tricyclics resist biodegradation .

Advanced: How do substituent variations (e.g., methyl vs. ethyl groups) impact the compound’s bioactivity or environmental persistence?

Methodological Answer:

  • QSAR modeling : Correlate logP values (e.g., 4.2 for methyl vs. 4.8 for ethyl analogs) with bioaccumulation factors (BCF) .
  • Enzyme inhibition assays : Test methylidene derivatives against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
  • Environmental half-life : Compare photolytic degradation rates under UV-B (λ = 280–315 nm) using HPLC-PDA .

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